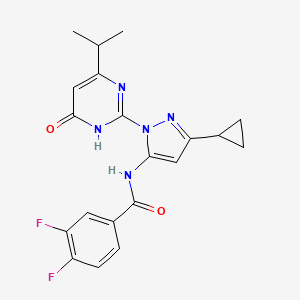

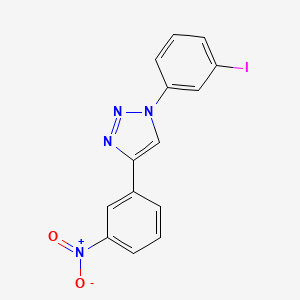

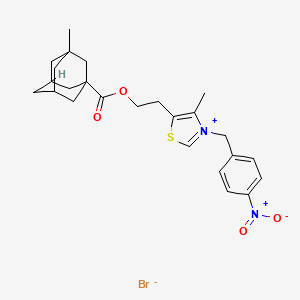

![molecular formula C25H23N3O3 B2652656 3-(4-hydroxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide CAS No. 477889-59-1](/img/structure/B2652656.png)

3-(4-hydroxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-hydroxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide is a useful research compound. Its molecular formula is C25H23N3O3 and its molecular weight is 413.477. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Analysis

4-Hydroxy-2-nonenal (HNE), a product of phospholipid peroxidation, is notable for its reactivity and cytotoxicity. Its formation involves radical-dependent oxidative routes and leads to various products, including hydroperoxides, alkoxyl radicals, and fatty acyl cross-linking reactions. HNE can be metabolized in tissues through various pathways, aiding in detoxification and excretion. Detection of HNE-modified proteins, particularly in inflammatory situations, utilizes antibodies and mass spectrometry approaches. These findings are crucial for understanding the interactions of HNE with cell signaling proteins and their modulation in physiological or disease states (Spickett, 2013).

Tyrosine-specific Protein Kinase Inhibition

Certain 4-hydroxycinnamamide derivatives, including 3-(3',5'-di-isopropyl-4'-hydroxybenzylidene)-2-oxindol, inhibit tyrosine-specific protein kinase activity in the epidermal growth factor receptor. These compounds demonstrate specificity, as they do not affect serine- or threonine-specific protein kinases or other enzymes like Na+/K+-ATPase or 5'-nucleotidase. This specificity suggests their potential as potent and selective inhibitors of tyrosine-specific protein kinases (Shiraishi et al., 1987).

Synthesis and Anti-Oxidant Potential

N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, synthesized through a green process, demonstrate promising antioxidant potential. These compounds, especially those with 2-hydroxy substituents, show significant pharmaceutical applications due to their antioxidant activities. This includes total antioxidant activity, ferric reducing antioxidant power, and total phenolic content (Zaheer et al., 2015).

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-N-[(E)-(4-methylphenyl)methylideneamino]-2-(3-oxo-1H-isoindol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-17-6-8-19(9-7-17)15-26-27-24(30)23(14-18-10-12-21(29)13-11-18)28-16-20-4-2-3-5-22(20)25(28)31/h2-13,15,23,29H,14,16H2,1H3,(H,27,30)/b26-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUAQZZZOWURRT-CVKSISIWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=O)C(CC2=CC=C(C=C2)O)N3CC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC(=O)C(CC2=CC=C(C=C2)O)N3CC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodium Bis(ethyl Acetate) Adduct](/img/structure/B2652574.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2652586.png)

![[(5-amino-1H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2652589.png)

![3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2652590.png)

![N-(4-fluorooxolan-3-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2652595.png)